![molecular formula C8H12N2O2 B1675417 5-Butyl-1H-pyrazole-3-carboxylic acid CAS No. 92933-48-7](/img/structure/B1675417.png)
5-Butyl-1H-pyrazole-3-carboxylic acid
概述
化学反应分析
LUF 6283 经历各种化学反应,包括:
氧化: 羧酸基团可以被氧化形成相应的衍生物。
还原: 羧酸基团可以被还原为醇。
取代: 丁基可以在适当条件下进行取代反应。
这些反应中使用的常见试剂和条件包括用于氧化的氧化剂,如高锰酸钾,用于还原的还原剂,如氢化铝锂,以及用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Lipid Metabolism
Research indicates that LUF 6283 can effectively lower plasma VLDL-triglyceride levels. In studies conducted on normolipidemic C57BL/6 mice, administration at a dosage of 400 mg/kg orally for four weeks resulted in a significant decrease in apolipoprotein B expression, suggesting its potential utility in managing dyslipidemia .
Anticancer Properties
The pyrazole scaffold has been explored for anticancer activities. Compounds similar to LUF 6283 have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells .
Comparative Analysis with Related Compounds
A comparison with other compounds targeting HCA2 reveals that:
Compound | Activity Type | IC50/EC50 Value |
---|---|---|
Niacin | Lipid Modulation | Causes flushing |
4-bromo-5-butyl-1H-pyrazole | Anticancer | Varies by modification |
LUF 6283 | Lipid Modulation |
This table highlights LUF 6283's unique profile as a lipid-modulating agent with fewer side effects compared to traditional therapies.
Study on Lipid Lowering Effects
In one notable study, researchers evaluated LUF 6283's effects on lipid profiles and found it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin. This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies .
Antitumor Activity Assessment
Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .
作用机制
LUF 6283 通过作为羟基羧酸受体 2 (HCA2) 的部分激动剂发挥作用。该受体参与脂质代谢的调节。 通过与 HCA2 结合,LUF 6283 刺激受体,导致肝脏 VLDL 产生减少,进而降低血浆 VLDL-甘油三酯水平 . 涉及的分子靶点和途径包括 G 蛋白偶联受体信号传导的激活以及对脂质代谢的下游影响 .
相似化合物的比较
LUF 6283 可以与其他针对羟基羧酸受体 2 (HCA2) 的化合物进行比较,例如烟酸和其他吡唑衍生物。 与烟酸不同,LUF 6283 不会引起不必要的皮肤潮红副作用,使其成为治疗应用的更有吸引力的候选者 . 类似的化合物包括:
烟酸: 一种众所周知的降脂剂,也靶向 HCA2,但会导致潮红。
其他吡唑衍生物: 具有类似结构的化合物,可能具有不同程度的活性,副作用.
准备方法
LUF 6283 的合成涉及吡唑环的形成,然后引入丁基和羧酸官能团。具体的合成路线和反应条件在文献中不太容易获得。 合成吡唑衍生物的一般方法通常涉及肼与 1,3-二酮或其等效物的环化
生物活性
5-Butyl-1H-pyrazole-3-carboxylic acid, also known as LUF 6283, has garnered attention for its significant biological activities, particularly as a partial agonist for the hydroxycarboxylic acid receptor 2 (HCA2). This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
This compound can be characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₂ |
Molecular Weight | 168.1 g/mol |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 4 |
SMILES | CCCCc1cc(n[nH]1)C(=O)O |
These properties contribute to its interaction with biological targets and its pharmacological profile.
This compound primarily functions as a partial agonist at the HCA2 receptor. This receptor is involved in lipid metabolism and has been shown to lower plasma very-low-density lipoprotein (VLDL)-triglyceride levels by modulating hepatic VLDL production. The compound exhibits a binding affinity with a value of 0.55 μM , indicating its potency in activating the receptor without the side effects typically associated with full agonists, such as flushing .
Lipid Modulation
Research indicates that LUF 6283 effectively reduces VLDL-triglyceride levels in normolipidemic C57BL/6 mice. In a study where it was administered at a dosage of 400 mg/kg orally for four weeks, it significantly decreased the expression of apolipoprotein B (APOB), suggesting its potential in managing dyslipidemia .
Anticancer Properties
The pyrazole scaffold, including derivatives like this compound, has been explored for anticancer activities. Compounds within this class have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance cytotoxicity and induce apoptosis in cancer cells.
Study on Lipid Lowering Effects
In one notable study, researchers evaluated the effects of LUF 6283 on lipid profiles and found that it successfully lowered triglyceride levels without causing cutaneous flushing, a common side effect associated with traditional HCA agonists like niacin . This positions LUF 6283 as a promising candidate for developing safer lipid-modulating therapies.
Antitumor Activity Assessment
Another investigation assessed the antitumor effects of pyrazole derivatives on various cancer cell lines. Compounds similar to LUF 6283 displayed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM , demonstrating their potential for further development as anticancer agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
Compound | Activity Type | IC50/EC50 Value |
---|---|---|
4-bromo-5-butyl-1H-pyrazole | Anticancer | Varies by modification |
4-bromo-5-methyl-1H-pyrazole | Antimicrobial | Varies |
LUF 6283 | Lipid Modulation | Ki = 0.55 μM |
属性
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-48-7 | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。